![molecular formula C20H18N2O4S2 B14730215 2,5-Bis(2,4-dimethoxyphenyl)-[1,3]thiazolo[5,4-d][1,3]thiazole CAS No. 6962-00-1](/img/structure/B14730215.png)
2,5-Bis(2,4-dimethoxyphenyl)-[1,3]thiazolo[5,4-d][1,3]thiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-Bis(2,4-dimethoxyphenyl)-[1,3]thiazolo[5,4-d][1,3]thiazole is a heterocyclic compound that features a thiazole ring fused with another thiazole ring. This compound is known for its unique structural properties, which include high oxidative stability and a rigid planar structure. These characteristics make it an attractive candidate for various applications in organic electronics and other fields.
Méthodes De Préparation
The synthesis of 2,5-Bis(2,4-dimethoxyphenyl)-[1,3]thiazolo[5,4-d][1,3]thiazole typically involves the condensation of dithiooxamide with aromatic aldehydes, followed by oxidative aromatization. One common method employs microwave irradiation to facilitate the reaction, which can be carried out as a one-pot process . The reaction conditions often include the use of oxidizing agents such as potassium ferricyanide to achieve the desired product .
Analyse Des Réactions Chimiques
2,5-Bis(2,4-dimethoxyphenyl)-[1,3]thiazolo[5,4-d][1,3]thiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium ferricyanide.
Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Applications De Recherche Scientifique
2,5-Bis(2,4-dimethoxyphenyl)-[1,3]thiazolo[5,4-d][1,3]thiazole has several scientific research applications:
Organic Electronics: Due to its high oxidative stability and efficient intermolecular π–π overlap, it is used in the development of organic field-effect transistors and dye-sensitized solar cells.
Medicinal Chemistry: Thiazole derivatives, including this compound, have shown potential as antimicrobial, antifungal, and antitumor agents.
Material Science: The compound’s rigid planar structure makes it suitable for use in the synthesis of advanced materials with specific electronic properties.
Mécanisme D'action
The mechanism of action of 2,5-Bis(2,4-dimethoxyphenyl)-[1,3]thiazolo[5,4-d][1,3]thiazole involves its interaction with molecular targets through π–π stacking and hydrogen bonding. These interactions facilitate the compound’s incorporation into various molecular frameworks, enhancing its stability and reactivity. The compound’s electron-deficient nature also allows it to participate in redox reactions, making it a valuable component in electronic devices .
Comparaison Avec Des Composés Similaires
2,5-Bis(2,4-dimethoxyphenyl)-[1,3]thiazolo[5,4-d][1,3]thiazole can be compared with other thiazole derivatives such as:
2,5-Bis(2-methoxyphenyl)-[1,3]thiazolo[5,4-d][1,3]thiazole: This compound has similar structural properties but differs in its methoxy substitution pattern.
2,5-Diphenyl-[1,3]thiazolo[5,4-d][1,3]thiazole: Lacks the methoxy groups, resulting in different electronic properties.
2,5-Bis(4-nitrophenyl)-[1,3]thiazolo[5,4-d][1,3]thiazole: Contains nitro groups, which significantly alter its reactivity and applications.
These comparisons highlight the unique properties of this compound, particularly its enhanced stability and suitability for electronic applications.
Propriétés
Numéro CAS |
6962-00-1 |
|---|---|
Formule moléculaire |
C20H18N2O4S2 |
Poids moléculaire |
414.5 g/mol |
Nom IUPAC |
2,5-bis(2,4-dimethoxyphenyl)-[1,3]thiazolo[5,4-d][1,3]thiazole |
InChI |
InChI=1S/C20H18N2O4S2/c1-23-11-5-7-13(15(9-11)25-3)17-21-19-20(27-17)22-18(28-19)14-8-6-12(24-2)10-16(14)26-4/h5-10H,1-4H3 |
Clé InChI |
GUFPLICAYOTWJV-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=C(C=C1)C2=NC3=C(S2)N=C(S3)C4=C(C=C(C=C4)OC)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-{2-[({1-[(4-Bromophenyl)methyl]-1H-pyrrol-2-yl}methyl)(butyl)amino]-2-oxoethyl}-N-(2-methoxyethyl)-2,2-dimethylpropanamide](/img/structure/B14730138.png)
![Benzene, 1,2-bis[(2-methyl-2-propenyl)oxy]-](/img/structure/B14730145.png)

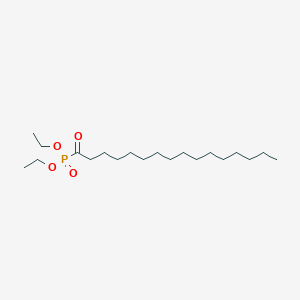


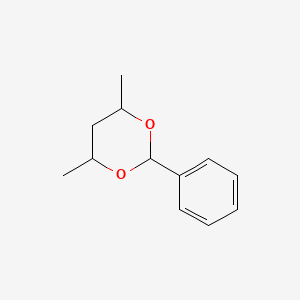

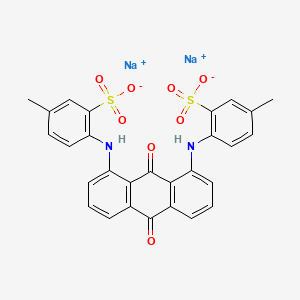
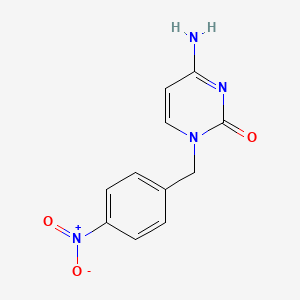
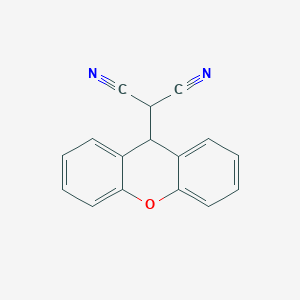
![Ethyl 2-cyano-4-(4-nitrophenyl)-2-[2-(4-nitrophenyl)ethyl]butanoate](/img/structure/B14730230.png)

![2-Pyrrolidinecarboxamide, N-[2-(diethylamino)ethyl]-5-oxo-](/img/structure/B14730244.png)
